Zinc-Dependent Biological Activity: A Unique Binary On/Off Switch Not Observed in Other Thymic Peptides
Nonathymulin (FTS) exists in two distinct forms: a biologically inactive apo-form lacking zinc, and an active holo-form (thymulin or FTS-Zn) containing one zinc atom. This is a unique binary switch not characteristic of other thymic hormones like Thymosin α1 or Thymopoietin. In the standard rosette assay using mouse spleen cells, treatment of synthetic FTS with the metal-chelating agent Chelex 100 completely abolishes its biological activity. This activity is fully restored by the addition of zinc salts [1]. The optimal activation is achieved at a metal-to-peptide molar ratio of 1:1 [2].
| Evidence Dimension | Zinc-dependence of biological activity |
|---|---|
| Target Compound Data | Inactive (apo-FTS); Active (FTS-Zn) |
| Comparator Or Baseline | Thymosin α1, Thymopoietin: No comparable metal-dependence reported |
| Quantified Difference | Activity is a binary on/off switch dependent on Zn²⁺ binding for Nonathymulin; a property not shared by major thymic hormone comparators. |
| Conditions | Rosette assay (mouse spleen cells + sheep erythrocytes) |
Why This Matters
Procurement and experimental use of Nonathymulin must account for its zinc-dependent activity; the apo-form is functionally inert, unlike other thymic peptides where the synthetic product itself is the active entity.
- [1] Dardenne M, Pléau JM, Nabarra B, et al. Contribution of zinc and other metals to the biological activity of the serum thymic factor. Proc Natl Acad Sci U S A. 1982;79(17):5370-5373. View Source
- [2] Gastinel LN, Dardenne M, Pleau JM, Bach JF. Binding of Zn²⁺ to FTS shows that the nonapeptide can strongly bind one zinc metal ion at pH 7.5. Protides Biol Fluids. 1984. View Source
